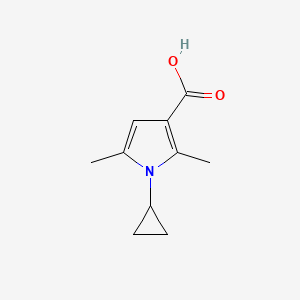

1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

説明

1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a pyrrole derivative characterized by the presence of a cyclopropyl group and two methyl groups attached to the pyrrole ring

特性

IUPAC Name |

1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-5-9(10(12)13)7(2)11(6)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZJPFNBFNPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380201 | |

| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

423768-58-5 | |

| Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with 2,5-dimethylpyrrole-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

化学反応の分析

1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

科学的研究の応用

Research indicates that this compound exhibits various biological activities, primarily antibacterial and antifungal properties. The following sections detail these activities along with relevant data.

Antibacterial Activity

In vitro studies have demonstrated that 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results suggest that the compound could serve as a lead for antibiotic development targeting resistant bacterial strains.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains, particularly Candida albicans. The antifungal activity is summarized as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 - 0.039 mg/mL |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings indicate the potential of this compound in antifungal therapies, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

Recent studies have focused on the potential therapeutic applications of this compound in treating bacterial infections and fungal diseases. For instance:

- Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole exhibited a broad spectrum of antibacterial activity, positioning them as promising candidates for new antibiotics.

- Antifungal Research : Research conducted at a leading pharmaceutical institute highlighted the efficacy of pyrrole derivatives against Candida species, suggesting their use in developing antifungal treatments.

作用機序

The mechanism of action of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to variations in reactivity and applications.

生物活性

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 423768-58-5) is a heterocyclic compound with potential biological activities. Its molecular formula is C10H13NO2, and it has garnered interest due to its structural features that may confer various pharmacological properties.

- Molecular Weight : 179.22 g/mol

- Molecular Formula : C10H13NO2

- Appearance : Off-white solid

- Melting Point : 177 to 180 °C

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential antibacterial and antifungal properties, along with its effects on various biological systems.

Antibacterial Activity

Studies have indicated that compounds within the pyrrole family, including derivatives like this compound, exhibit significant antibacterial activity. For instance, in vitro tests have shown that certain pyrrole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

This data suggests that the compound could be effective against a range of pathogenic bacteria, potentially serving as a lead compound for antibiotic development.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains of fungi, including Candida albicans. The following table summarizes the antifungal activity observed:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 - 0.039 mg/mL |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings indicate that the compound could be a candidate for further investigation in antifungal therapies.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrole ring may interact with bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

Case Studies

- In Vitro Efficacy Study : A study published in a peer-reviewed journal assessed various pyrrole derivatives' antibacterial efficacy against common pathogens. The results indicated that modifications to the pyrrole structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .

- Antifungal Screening : Another study evaluated a series of pyrrole derivatives for antifungal activity against Candida species and other fungi. The results showed promising activity for several compounds, including those similar in structure to this compound .

Safety and Toxicology

While initial studies highlight the potential therapeutic applications of this compound, safety assessments are crucial. According to safety data sheets, it may cause skin irritation and serious eye irritation upon contact . Further toxicological evaluations are necessary to establish safe usage parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and what challenges arise during cyclopropane ring introduction?

- Classification: Synthesis & Methodology

- Answer: Cyclopropane rings are typically introduced via [2+1] cycloaddition reactions (e.g., Simmons–Smith conditions) or through nucleophilic substitution on pre-functionalized cyclopropane precursors. For pyrrole derivatives, coupling cyclopropyl groups to the nitrogen atom of the pyrrole core often requires protecting the carboxylic acid moiety to avoid side reactions. For example, describes similar cyclopropane-containing pyrrole derivatives synthesized via coupling reactions with pre-formed cyclopropane intermediates (e.g., compound 255 synthesized at 68% yield). Key challenges include maintaining stereochemical integrity of the cyclopropane ring and avoiding ring-opening under acidic/basic conditions .

Q. How can researchers verify the purity and structural identity of this compound, given limited analytical data from commercial suppliers?

- Classification: Analytical Characterization

- Answer: Suppliers like Sigma-Aldrich explicitly state that analytical data (e.g., HPLC, NMR) may not be provided for rare chemicals ( ). To address this:

- Perform LC-MS to confirm molecular weight and detect impurities.

- Use 1H/13C NMR to validate the cyclopropane ring (characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and the carboxylic acid group (broad peak at δ ~12 ppm).

- Compare spectroscopic data with structurally similar compounds in , where NMR and HRMS were critical for validating pyrrole-carboxylic acid derivatives .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Classification: Stability & Handling

- Answer: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation of the cyclopropane ring and carboxylic acid group. emphasizes that cyclopropane-containing compounds may decompose under prolonged exposure to light, moisture, or oxygen, generating hazardous byproducts like nitrogen oxides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the cyclopropane ring in this compound for further functionalization?

- Classification: Computational Chemistry

- Answer: Density Functional Theory (DFT) calculations can model the ring strain (≈27 kcal/mol for cyclopropane) and predict sites for electrophilic/nucleophilic attack. For example:

- Calculate HOMO/LUMO surfaces to identify reactive regions.

- Simulate reaction pathways for ring-opening (e.g., acid-catalyzed protonation at the cyclopropane ring).

- Cross-validate predictions with experimental data from , where cyclopropane-containing analogs were synthesized but lacked stability studies .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

- Classification: Data Interpretation

- Answer: Discrepancies often arise from variations in:

- Purity: Commercial batches (e.g., from Acmec in ) may have 95% purity, leaving 5% impurities that interfere with assays.

- Assay conditions: pH sensitivity of the carboxylic acid group (pKa ~4–5) can alter solubility and bioavailability.

- Metabolic stability: The cyclopropane ring may undergo enzymatic oxidation (e.g., cytochrome P450), as suggested in ’s toxicity notes. Standardize assays using HPLC-purified material and include stability controls .

Q. How does the electronic effect of the cyclopropyl group influence the acidity of the carboxylic acid moiety in this compound?

- Classification: Physicochemical Properties

- Answer: The cyclopropyl group’s electron-withdrawing effect (via hyperconjugation) increases the carboxylic acid’s acidity compared to non-substituted analogs. Measure pKa via potentiometric titration or UV-Vis spectroscopy. For reference, lists a related pyrrole-acetic acid derivative (pKa ~3–4), suggesting similar trends .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。